Cas no 147166-58-3 (2-hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetic acid)

2-Hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetic acid is a specialized organic compound featuring a phenyl ring substituted with methoxy and dimethyl groups, coupled with a hydroxyacetic acid moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The methoxy and dimethyl substitutions enhance steric and electronic properties, influencing selectivity in reactions such as esterification or amidation. Its carboxylic and hydroxyl groups offer versatile functionalization potential, enabling applications in chiral synthesis or ligand design. The compound’s stability under mild conditions and compatibility with common organic solvents further support its utility in controlled synthetic processes.
2-hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetic acid structure
147166-58-3 structure
Product Name:2-hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetic acid
CAS No:147166-58-3
MF:C11H14O4
MW:210.226463794708
CID:4939675
PubChem ID:18955526
Update Time:2025-10-31

2-hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethyl-4-methoxymandelic acid
    • 2-hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetic acid
    • Inchi: 1S/C11H14O4/c1-6-4-8(9(12)11(13)14)5-7(2)10(6)15-3/h4-5,9,12H,1-3H3,(H,13,14)
    • InChI Key: CPJIBSRAXFIORV-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C)=CC(C(C(=O)O)O)=CC=1C

Computed Properties

  • Exact Mass: 210.08920892 g/mol
  • Monoisotopic Mass: 210.08920892 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 210.23
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.8

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Additional information on 2-hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetic acid

2-Hydroxy-2-(4-Methoxy-3,5-Dimethylphenyl)Acetic Acid: A Comprehensive Overview

2-Hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetic acid (CAS No. 147166-58-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as compound 147166-58-3, is characterized by its unique structural features and diverse applications in drug development and chemical synthesis. In this article, we will delve into the properties, synthesis, biological activities, and potential uses of this intriguing molecule.

The molecular structure of 2-hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetic acid consists of a central acetic acid moiety attached to a substituted phenyl group. The phenyl ring is decorated with a hydroxyl group at position 2 and methoxy and dimethyl substituents at positions 4, 3, and 5. This arrangement imparts the molecule with unique electronic and steric properties, making it a valuable substrate for various chemical transformations. Recent studies have highlighted the importance of such substituted aromatic systems in modulating biological activities, particularly in the context of enzyme inhibition and receptor binding.

One of the most notable aspects of compound 147166-58-3 is its role as an intermediate in the synthesis of bioactive compounds. Researchers have employed this compound as a key building block in the construction of complex molecules with potential therapeutic applications. For instance, its ability to undergo nucleophilic substitution and condensation reactions has been leveraged in the development of novel antibiotics and anti-inflammatory agents. The latest advancements in asymmetric synthesis have further expanded its utility by enabling the production of enantiomerically pure derivatives, which are crucial for modern drug discovery.

Recent research has also focused on the biological evaluation of 2-hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetic acid derivatives. Studies conducted in vitro have demonstrated their potent inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could serve as a lead molecule for developing new anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies.

In addition to its pharmacological applications, compound 147166-58-3 has been explored for its potential in materials science. Its ability to form stable metal complexes has led to investigations into its use as a ligand in catalysis and sensor technology. Recent breakthroughs in green chemistry have further underscored its value as an environmentally friendly alternative to traditional reagents.

The synthesis of 2-hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetic acid involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. This is followed by esterification or acetylation steps to introduce the acetic acid moiety. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize reaction conditions and enhance yield. These innovations not only improve the efficiency of production but also align with current trends toward sustainable chemical manufacturing.

From a structural perspective, compound 147166-58-3 exhibits interesting photophysical properties that make it a candidate for applications in optoelectronics. Its conjugated system allows for efficient energy transfer processes, which are essential for devices such as organic light-emitting diodes (OLEDs) and solar cells. Preliminary studies have shown promising results in terms of device performance, although further research is needed to fully harness its potential in these areas.

In conclusion, 2-hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetic acid (CAS No. 147166-58-3) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure enables it to serve as an intermediate in drug development, a ligand in catalysis, and a component in advanced materials. As research continues to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in both academic and industrial settings.

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